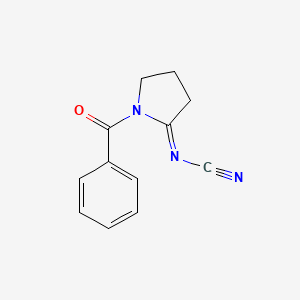

1-Benzoyl-N-cyano-2-pyrrolidinimine

描述

Structure

3D Structure

属性

CAS 编号 |

159383-38-7 |

|---|---|

分子式 |

C12H11N3O |

分子量 |

213.23 g/mol |

IUPAC 名称 |

(1-benzoylpyrrolidin-2-ylidene)cyanamide |

InChI |

InChI=1S/C12H11N3O/c13-9-14-11-7-4-8-15(11)12(16)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2 |

InChI 键 |

RTDIEACDIPBELC-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=NC#N)N(C1)C(=O)C2=CC=CC=C2 |

产品来源 |

United States |

Advanced Synthetic Methodologies for 1 Benzoyl N Cyano 2 Pyrrolidinimine and Its Analogues

De Novo Cyclization Strategies for the Pyrrolidinimine Ring System

De novo synthesis, the construction of complex molecules from simpler, acyclic precursors, is a cornerstone of modern organic chemistry. nih.govwikipedia.org For the pyrrolidinimine ring system, this approach allows for the assembly of the five-membered heterocycle from basic building blocks.

Synthesis from Acyclic Precursors

The formation of the pyrrolidine (B122466) ring from acyclic precursors is a well-established strategy in heterocyclic chemistry. mdpi.com These methods typically involve intramolecular reactions that form the crucial carbon-nitrogen bonds to construct the ring. rsc.org One common approach involves the cyclization of amino alcohols or amino ketones. For instance, 1,4-amino alcohols can undergo cyclization under acidic or basic conditions to yield the pyrrolidine skeleton. mdpi.com

Another powerful method is the use of γ,δ-alkenylimines, which can cyclize in the presence of electrophilic reagents. rsc.org Similarly, tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route. A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine tethered to an alkyne can produce α-cyano pyrrolidines with good yield and regioselectivity. nih.gov The synthesis of various acyclic dicarbonyl compounds and α-aminoketones serves as a foundation for creating a diverse range of pyrrole (B145914) precursors, which are closely related to pyrrolidinimines. rsc.org

Formation of the Five-Membered Nitrogen Heterocycle

The crucial step in forming the pyrrolidinimine core is the cyclization event that creates the five-membered ring. Intramolecular cyclization is a primary method, involving strategies like the amination of unsaturated carbon-carbon bonds or the insertion of nitrene species into C-H bonds. osaka-u.ac.jp For example, acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)imines can lead to the formation of pyrroline (B1223166) derivatives, which are immediate precursors to pyrrolidinimines. rsc.org

[3+2] cycloaddition reactions are also a widely investigated and powerful tool for constructing the pyrrolidine ring with high stereoselectivity. osaka-u.ac.jprug.nl These reactions often involve azomethine ylides reacting with alkenes or alkynes. osaka-u.ac.jp The in situ generation of an azomethine ylide followed by a 1,3-dipolar cycloaddition is a general and practical route to functionalized pyrrolidine systems. rsc.org

Strategic Introduction of N-Benzoyl and N-Cyano Moieties

Once the pyrrolidinimine scaffold is assembled, the next strategic step is the introduction of the N-benzoyl and N-cyano groups. This typically involves sequential N-acylation and N-cyanation reactions. The reactivity of the different nitrogen atoms in the pyrrolidinimine core must be considered to achieve the desired regioselectivity.

Benzoylation Methods and Reagent Selection

Benzoylation, the introduction of a benzoyl group (C₆H₅CO-), is a common transformation in organic synthesis. For the N-benzoylation of an amine or imine, benzoyl chloride is a frequently used and effective reagent. gauthmath.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. nih.govpnas.org

Alternative, environmentally benign methods have also been developed. For example, ultrasound-promoted benzoylation of amines with benzoyl chloride can be performed at room temperature without a solvent or catalyst, offering a rapid and highly efficient green procedure. The choice of solvent and base can be critical; for instance, a combination of benzoyl chloride and triethylamine (B128534) in tetrahydrofuran (B95107) (THF) at room temperature is effective for monobenzoylation. nih.govpnas.org Research on the Friedel-Crafts benzoylation of N-methylpyrrole has shown that confinement effects within a self-assembled capsule can influence the regiochemistry of the reaction, highlighting the intricate factors that can control acylation. nih.gov

| Benzoylation Method | Reagent | Conditions | Advantages | Reference |

| Conventional | Benzoyl Chloride | Amine, Base (e.g., Triethylamine), Solvent (e.g., THF) | Well-established, versatile | nih.govpnas.org |

| Ultrasound-Promoted | Benzoyl Chloride | Amine, Ultrasound, Room Temperature, Solvent-free | Green, rapid, high efficiency | |

| Catalytic | Benzoyl Chloride | Chiral imine copper chloride complex, Base, THF | Enantioselective functionalization | nih.govpnas.org |

Cyanation Protocols and Key Reagents

The introduction of a cyano group onto a nitrogen atom (N-cyanation) can be accomplished using various reagents. While toxic reagents like cyanogen (B1215507) bromide (BrCN) have been historically common, modern methods focus on safer and more selective alternatives. mdpi.com

One such method involves the use of trimethylsilyl (B98337) cyanide (TMSCN). For instance, bleach can oxidize TMSCN to generate an electrophilic cyanating species in situ, which then reacts with a nucleophilic amine. organic-chemistry.org This oxidative N-cyanation avoids the use of highly toxic cyanogen halides. mdpi.com Another approach utilizes N-chlorosuccinimide and zinc cyanide (Zn(CN)₂) for an operationally simple oxidation-cyanation of amines. organic-chemistry.org For the specific cyanation of imines or amidines, photocatalytic methods have emerged. Ruthenium(II) polypyridyl complexes can act as photosensitizers in a one-pot synthesis of α-amino nitriles from amines, which involves the photooxidation of the amine to an imine followed by cyanation. rsc.org A stable, less-toxic cyanobenziodoxole (CBX) reagent has also been shown to be effective for the electrophilic N-cyanation of a wide variety of amines under mild conditions. nih.gov

| Cyanation Reagent | Substrate | Key Features | Reference |

| Trimethylsilyl Cyanide (TMSCN) / Bleach | Secondary Amines | In situ generation of electrophilic cyanating agent; avoids cyanogen halides. | mdpi.comorganic-chemistry.org |

| N-Chlorosuccinimide / Zn(CN)₂ | Primary/Secondary Amines | Operationally simple; avoids direct handling of toxic reagents. | organic-chemistry.org |

| Cyanobenziodoxole (CBX) | Primary/Secondary Amines | Stable, less-toxic electrophilic cyanating agent; mild conditions. | nih.gov |

Multicomponent Reaction Approaches Incorporating Pyrrolidinimine Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. tandfonline.comcitedrive.com MCRs are valued for their high atom and step economy, making them an attractive approach for the synthesis of complex heterocyclic structures like pyrrolidines. citedrive.comrasayanjournal.co.in

Several MCRs have been developed for the synthesis of highly functionalized pyrrolidine derivatives. tandfonline.comrasayanjournal.co.in A notable example is the Ugi three-component reaction, which has been used to synthesize iminopyrrolidine derivatives from chiral glutamine, oxo components, and isocyanides. nih.govrug.nlresearchgate.net This reaction is often stereoselective and tolerates a wide variety of functional groups. nih.gov Another approach involves the 1,3-dipolar cycloaddition of an in situ generated azomethine ylide with a dipolarophile, which can be part of a three-component reaction to produce spiro-pyrrolidine derivatives. rsc.orgtandfonline.com These MCRs offer a powerful platform for rapidly generating libraries of complex pyrrolidinimine analogues for further investigation.

Ugi-Type Reactions Leading to Pyrrolidinimine Derivatives

Ugi-type reactions, a class of multicomponent reactions (MCRs), provide a powerful and efficient pathway for the synthesis of complex molecules like pyrrolidinimine derivatives from simple starting materials. wikipedia.org A notable application is the unprecedented Ugi three-component reaction (U-3CR) involving chiral glutamine, various oxo components (aldehydes or ketones), and isocyanides, which stereoselectively yields iminopyrrolidine-2-carboxylic acid derivatives. nih.gov This reaction proceeds with high fidelity, preserving the stereochemical integrity of the original chiral center. nih.gov

The mechanism is a complex variant of the classical Ugi reaction. It is theorized to begin with the formation of an imine from the amine and the carbonyl compound, which is then protonated by the carboxylic acid. The isocyanide undergoes a nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. This intermediate is then attacked by the carboxylate anion, and a subsequent Mumm rearrangement leads to the final bis-amide product. wikipedia.org In the case of glutamine, the side-chain amide participates in an intramolecular cyclization, which ultimately leads to the formation of the iminopyrrolidine ring system instead of a linear peptide or a glutarimide. nih.gov

The versatility of this method has been demonstrated through the automated synthesis of over 1,000 different iminopyrrolidine derivatives, showcasing its tolerance for a wide array of functional groups on the aldehyde and isocyanide components. nih.gov Further extending the utility of Ugi-type reactions, copper(II) triflate has been used as a catalyst for the reaction between N,O-acetals and isocyanides to produce pyrrolidinyl 2-carboxamides with high diastereoselectivity. rsc.org These sequences highlight the power of MCRs to rapidly generate libraries of complex heterocyclic compounds from readily available starting materials. mdpi.combeilstein-journals.org

Table 1: Examples of Ugi-Type Reactions for Pyrrolidinimine Synthesis

| Reaction Type | Key Reactants | Catalyst | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| Ugi 3-Component | L-Glutamine, Oxo-component, Isocyanide | None | Iminopyrrolidine-2-carboxylic acid | Stereoselective | nih.gov |

| Ugi-type | N,O-acetal, Isocyanide | Cu(OTf)₂ | Pyrrolidinyl 2-carboxamide | High diastereoselectivity | rsc.org |

One-Pot Synthetic Sequences for Pyrrolidine-2-carbonitrile (B1309360) Intermediates

A common and practical one-pot approach starts with L-prolinamide, which reacts with chloroacetyl chloride. google.comwipo.int In this sequence, chloroacetyl chloride serves multiple roles: as an acylating agent, a dehydrating agent, and even as the reaction solvent, thereby streamlining the process. google.com The reaction first involves the acylation of L-prolinamide to form the intermediate (S)-N-chloroacetyl-2-carbamoylpyrrolidine. This intermediate is then dehydrated in the same pot by the excess chloroacetyl chloride to yield the desired (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. google.com The addition of a catalyst such as N,N-dimethylformamide (DMF) can facilitate the dehydration step. google.com

An alternative two-step, one-pot synthesis begins with L-proline. nih.gov L-proline is first N-acylated with chloroacetyl chloride. The resulting carboxylic acid is then converted to the primary amide, which is subsequently dehydrated using an agent like trifluoroacetic anhydride (B1165640) to afford the final carbonitrile. nih.gov This method has been shown to be efficient for producing the key pyrrolidine-2-carbonitrile intermediate. nih.gov The use of microchannel reactors has also been explored to enhance reaction speed and yield, with reported yields reaching up to 95.2%. researchgate.net

Table 2: Comparison of One-Pot Syntheses for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

| Starting Material | Reagents | Key Features | Yield | Reference |

|---|---|---|---|---|

| L-prolinamide | Chloroacetyl chloride, (Optional: DMF catalyst) | One-pot acylation and dehydration; Chloroacetyl chloride as solvent | Not specified | google.comwipo.int |

| L-proline | 1. Chloroacetyl chloride; 2. Dicyclohexylcarbodiimide (DCC), Ammonium bicarbonate; 3. Trifluoroacetic anhydride | Two-step, one-pot sequence involving amide formation and dehydration | 83% from amide | nih.gov |

Functionalization and Derivatization of Pre-formed Pyrrolidine Systems

Once the core pyrrolidine scaffold is assembled, further molecular complexity can be introduced through functionalization and derivatization. These strategies are critical for creating analogues with diverse properties.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy to modify complex molecules, like those containing a pyrrolidine ring, at a late step in the synthetic sequence. nih.govacs.org This approach avoids the need for de novo synthesis for each new analogue and allows for the direct introduction of functional groups into positions that are typically unreactive. umich.edu

A prominent LSF method is the C–H functionalization, which directly converts a carbon-hydrogen bond into a new functional group. umich.edu For pyrrolidine systems, iron-based catalysts, such as Fe(PDP), have been developed for the preparatively useful hydroxylation of aliphatic C–H bonds. nih.gov These catalysts can exhibit remarkable site-selectivity, enabling oxidation at positions remote from existing functional groups. nih.gov For example, catalyst-controlled oxidation of complex natural products containing saturated heterocyclic rings has been achieved with high selectivity. nih.gov

Another significant LSF technique is the palladium-catalyzed C–H arylation, which can be directed by specific functional groups within the molecule. For instance, an aminoquinoline group attached at the C(3) position of a pyrrolidine ring can direct the arylation to the C(4) position. acs.org This strategy has been successfully applied to the late-stage functionalization of bioactive compounds, demonstrating its utility in medicinal chemistry. acs.org Furthermore, transition-metal-free methods, such as direct δ-amination of sp³ C-H bonds using molecular iodine as the oxidant, provide an operationally simple route to functionalized pyrrolidines from accessible substrates. organic-chemistry.org

Regioselective and Stereoselective Functionalization

Controlling the region and three-dimensional orientation of new functional groups on the pyrrolidine ring is paramount for synthesizing specific isomers. Various catalytic systems have been developed to achieve high levels of regio- and stereoselectivity.

Palladium-catalyzed C(sp³)–H arylation has proven to be a valuable tool for the regio- and stereoselective functionalization of pyrrolidines. By employing an aminoquinoline directing group at the C(3) position, arylation can be selectively directed to the C(4) position, yielding cis-3,4-disubstituted pyrrolidines with excellent selectivity. acs.org The steric bulk of the N-protecting group and the nature of the directing group are crucial for controlling the regioselectivity between the C(2) and C(4) positions. acs.orgacs.org

Stereoselective synthesis of densely functionalized pyrrolidines can also be achieved through cycloaddition reactions. For instance, the [3+2] annulation of N-Ts-α-amino aldehydes with 1,3-bis(silyl)propenes, promoted by a Lewis acid, yields pyrrolidines with well-defined stereochemistry. organic-chemistry.org Similarly, ruthenium porphyrin complexes catalyze a three-component coupling of α-diazo esters, N-benzylidene imines, and alkenes to form functionalized pyrrolidines with excellent diastereoselectivity via an azomethine ylide intermediate. acs.org

Furthermore, the regioselectivity of functionalization can be influenced by the catalytic system employed. For example, the trifluoromethylation of pyrrolidine can be directed to the β-position using a dual photocatalytic system involving a decatungstate anion ([W₁₀O₃₂]⁴⁻) and copper. Theoretical studies suggest that protonation of the pyrrolidine nitrogen deactivates the adjacent α-C–H bonds, leading to preferential activation at the β-position.

Table 3: Examples of Regio- and Stereoselective Functionalization of Pyrrolidine Systems

| Method | Catalyst/Reagent | Position(s) Functionalized | Selectivity | Reference |

|---|---|---|---|---|

| C-H Arylation | Pd(OAc)₂, Aminoquinoline directing group | C(4) | High Regio- and Stereoselectivity (cis) | acs.org |

| [3+2] Annulation | MeAlCl₂ (Lewis Acid) | C(3), C(4), C(5) | High Stereoselectivity | organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Ruthenium porphyrin | C(3), C(4) | Excellent Diastereoselectivity | acs.org |

Catalytic Approaches in Pyrrolidinimine Synthesis

Catalysis is fundamental to the modern synthesis of heterocyclic compounds, offering efficient and selective routes while often operating under mild conditions. Both metal-based and metal-free catalytic systems have been developed for the synthesis of pyrrolidine and its derivatives.

Transition-Metal-Free Cyclization Reactions

While transition metals are powerful catalysts, their removal from final products, especially in pharmaceutical applications, can be challenging. This has driven the development of transition-metal-free synthetic methods. nih.gov

A notable example is the domino cyclization reaction between γ-azido-N-tosylhydrazones and boronic acids to produce 2,2-disubstituted pyrrolidines. uniovi.esresearchgate.net This reaction proceeds without any transition metal catalyst, typically activated by microwave irradiation. The mechanism involves the formation of a diazoalkane, followed by an intermolecular carboborylation with the boronic acid. The resulting transient boronic acid intermediate is then trapped intramolecularly by the azide (B81097) group to form the pyrrolidine ring. uniovi.es This method is versatile, accommodating both alkyl and aryl boronic acids and demonstrating high diastereoselectivity with cyclic substrates. uniovi.esresearchgate.net

Other transition-metal-free approaches for pyrrolidine synthesis include intramolecular hydroamination/reduction of unactivated alkynes using a combination of a silane (B1218182) (Et₃SiH) and a catalytic amount of molecular iodine (I₂). organic-chemistry.org This system provides disubstituted pyrrolidines with high diastereoselectivity at room temperature. Additionally, direct δ-amination of sp³ C-H bonds to form the pyrrolidine ring can be achieved using I₂ as the sole oxidant, offering an operationally simple and efficient pathway. organic-chemistry.org The use of organocatalysts, which are small organic molecules, also represents a significant area of transition-metal-free catalysis for constructing pyrrolidine-based structures. nih.govsemanticscholar.orgscienceopen.com

Organocatalytic Methods (e.g., N-heterocyclic carbene organocatalysis for cyanoalkylacylation)

While a specific, documented N-heterocyclic carbene (NHC) catalyzed synthesis for 1-Benzoyl-N-cyano-2-pyrrolidinimine is not prevalent in current literature, the principles of NHC organocatalysis suggest a plausible and efficient synthetic route. NHCs have emerged as powerful organocatalysts capable of a wide range of chemical transformations, including the activation of aldehydes and their subsequent reaction with various electrophiles. nih.govnih.govmdpi.com The unique "umpolung" or reversal of polarity of aldehydes mediated by NHCs allows for novel bond formations under mild conditions. acs.org

A proposed NHC-catalyzed approach to this compound could involve the reaction of N-benzoyl-2-pyrrolidinone with a suitable cyano-transfer agent, facilitated by an NHC catalyst. The reaction would likely proceed through the activation of an appropriate precursor by the NHC.

A hypothetical reaction could be envisioned starting from N-benzoyl-α,β-unsaturated-γ-lactam. The NHC catalyst could generate a homoenolate equivalent which then reacts with a cyano source. However, a more direct, albeit still prospective, route could involve the direct cyanation of an activated N-benzoylpyrrolidinone derivative.

N-acyl-lactams can be activated for various transformations, and their reactivity can be tuned. nsf.gov An NHC could potentially deprotonate the α-position of N-benzoyl-2-pyrrolidinone, although this is less common. A more likely scenario involves the reaction of an aldehyde with an NHC to form the Breslow intermediate, which then acts as the key catalytic species. acs.org

For a cyanoalkylacylation-type reaction to form the target molecule, a plausible pathway could involve a domino reaction. For instance, an NHC-catalyzed reaction between an aldehyde and a cyano-containing substrate could generate a reactive intermediate that then couples with the N-benzoyl-2-pyrrolidinone ring.

Given the known reactivity of NHCs, a hypothetical multi-component reaction could be designed. This might involve benzaldehyde (B42025), a cyanide source, and a modified pyrrolidine precursor. The NHC would initially react with benzaldehyde to form the Breslow intermediate. This nucleophilic species could then engage in a reaction cascade.

To illustrate the potential of this methodology, a hypothetical reaction scheme is presented below, drawing parallels from known NHC-catalyzed annulation and acylation reactions.

Hypothetical NHC-Catalyzed Synthesis:

The choice of NHC catalyst would be crucial for the success of such a transformation. Chiral triazolium-based NHCs are often employed for asymmetric reactions, offering high enantioselectivity. nih.gov The table below outlines potential catalysts and their characteristics relevant to this proposed synthesis.

| Catalyst Type | Structure Example | Key Features | Potential Application |

| Triazolium-based NHC | High stability, tunable steric and electronic properties. | General catalysis for the proposed cyanation. | |

| Imidazolium-based NHC | Strong σ-donating properties. nsf.gov | Potentially useful for activating the lactam substrate. | |

| Chiral NHC | For enantioselective synthesis of analogues. | Synthesis of optically active derivatives. |

This table presents hypothetical data based on the general properties of NHC catalysts.

The reaction conditions would need careful optimization, including the choice of solvent, base, temperature, and concentration of reactants.

Scalable Synthesis and Process Optimization Considerations

The transition from a laboratory-scale synthesis to a scalable, industrial process for this compound would require systematic optimization of the reaction parameters. The principles of process chemistry aim to develop a safe, cost-effective, and robust manufacturing process.

For a hypothetical NHC-catalyzed synthesis, several key factors would need to be addressed:

Catalyst Loading and Recovery: While organocatalysts are generally less toxic than their metal-based counterparts, minimizing the catalyst loading is crucial for economic viability and to simplify purification. Research into catalyst recovery and recycling, for instance, by immobilization on a solid support, would be a key aspect of process development. researchgate.net

Solvent Selection: The choice of solvent impacts reaction kinetics, solubility of reactants and products, and downstream processing. A scalable process would favor greener solvents with low toxicity, high boiling points (for safety), and ease of recovery.

Reaction Concentration and Temperature Control: Running reactions at higher concentrations is generally preferred for scalability to maximize reactor throughput. However, this can lead to challenges with heat dissipation, especially for exothermic reactions. Effective temperature control is critical to ensure reaction selectivity and prevent runaway reactions.

Purification Strategy: Chromatographic purification, while common in the laboratory, is often not feasible for large-scale production. The development of a crystallization-based purification method would be a primary goal. This involves identifying a suitable solvent system from which the product can be selectively crystallized in high purity and yield. acs.org

Raw Material Sourcing and Cost: The availability and cost of the starting materials, including the NHC precatalyst, base, and any specialized reagents, are critical considerations for a commercially viable process.

The following table outlines key parameters and their considerations for the scalable synthesis of this compound.

| Parameter | Laboratory Scale | Scalable Process Consideration |

| Catalyst | High loading (10-20 mol%) | Minimize loading (<1 mol%), investigate recovery/recycling. |

| Solvent | Anhydrous, high-purity solvents (e.g., THF, DCM) | Greener, cost-effective solvents (e.g., Toluene, 2-MeTHF). |

| Temperature | Often sub-zero or reflux | Precise control, consider heat transfer, aim for ambient temperature. |

| Purification | Column chromatography | Crystallization, extraction, distillation. |

| Safety | Small scale hazards | Thorough hazard analysis (e.g., thermal stability, toxicity). |

This table presents a generalized comparison for process optimization.

Elucidation of Reaction Mechanisms and Chemical Transformations of 1 Benzoyl N Cyano 2 Pyrrolidinimine

Mechanistic Investigations of Pyrrolidinimine Ring Formation

The synthesis of the 1-Benzoyl-N-cyano-2-pyrrolidinimine core likely involves the formation of a five-membered ring through an intramolecular cyclization event. While specific literature for this exact molecule is limited, plausible mechanisms can be proposed based on established principles of heterocyclic chemistry and reactions of related N-cyano compounds. ontosight.aiontosight.ai

The formation of the pyrrolidinimine ring is best rationalized through an intramolecular cyclization of a suitable acyclic precursor. A probable synthetic strategy involves a precursor such as N-benzoyl-N-(4-halobutyl)cyanamide or a related derivative. The key mechanistic step is the formation of a carbon-carbon or carbon-nitrogen bond to close the five-membered ring.

One potential pathway involves an intramolecular nucleophilic attack where a nucleophilic center within the molecule attacks the electrophilic carbon of the cyano group. For instance, activation of the N-cyano group by an external agent, such as a Lewis acid or a halogenated anhydride (B1165640), can enhance the electrophilicity of the nitrile carbon, making it susceptible to attack. rsc.orgresearchgate.net In related syntheses of N-cyano sulfoximines, metal-free halogenated anhydrides like trifluoroacetic anhydride (TFAA) have been shown to promote such intramolecular cyclizations. researchgate.netrsc.org

A proposed mechanism could start from a precursor like 5-(benzoyl(cyano)amino)pentanenitrile. Deprotonation at the alpha-carbon to the nitrile would generate a carbanion, which could then attack the carbon of the N-cyano group. However, a more likely pathway involves the Thorpe-Ziegler reaction principle, starting from a dinitrile precursor.

Alternatively, and more plausibly for this specific structure, an intramolecular cyclization of a precursor like 4-(benzoyl(cyano)amino)butanenitrile could occur. In this scenario, a base would facilitate the formation of a nucleophile that initiates the ring closure. The transition state for this 5-exo-dig cyclization would involve a constrained, five-membered ring-like arrangement, which is generally kinetically favored according to Baldwin's rules. The stability of the resulting five-membered ring provides the thermodynamic driving force for the reaction. Mechanistic studies on copper-catalyzed intramolecular C-H amination to form pyrrolidines also highlight the favorability of such five-membered ring closures. nih.gov

The formation of the pyrrolidinimine ring is fundamentally an intramolecular nucleophilic addition reaction. The identity of the nucleophile and the electrophile depends on the specific precursor. In the most probable routes, the electrophilic center is the carbon atom of a nitrile group. The nucleophile can be a carbanion or a nitrogen atom within the same molecule.

Intramolecular Nucleophilic Attack: This is the core process of the cyclization. For example, in the synthesis of related 1-aryl-2-iminopyrrolidines, the reaction of 4-arylaminobutyronitriles proceeds via an intramolecular attack of the amine nitrogen onto the nitrile carbon, followed by tautomerization to form the exocyclic imine. A similar principle can be applied here, where a suitably positioned nitrogen or carbon nucleophile attacks a nitrile group to forge the ring.

Cycloaddition Reactions: While the cyano group can participate in cycloaddition reactions, this is typically a transformation of the group itself rather than a method for forming the pyrrolidinimine ring. For instance, N-cyanoimines can undergo [3+2] cycloadditions with 1,3-dipoles like azides. rsc.orgbohrium.com However, this leads to fused heterocyclic systems, such as tetrazoles, rather than the primary pyrrolidine (B122466) ring. Therefore, for the formation of the core structure of this compound, intramolecular nucleophilic attack is the key mechanistic theme.

Reactivity of the Imine Functionality within the Pyrrolidinimine Ring

The exocyclic imine bond (C=N) is a site of significant reactivity, influenced heavily by the strongly electron-withdrawing N-cyano and N-benzoyl groups. These groups enhance the electrophilicity of the imine carbon, making it a prime target for nucleophiles.

The C=N bond is polarized, with the carbon atom being electrophilic and the exocyclic nitrogen atom being nucleophilic. The presence of the cyano group on the imine nitrogen dramatically increases the electrophilicity of the imine carbon, making these N-cyanoimines highly reactive towards nucleophiles. bohrium.comresearchgate.net

Electrophilic Addition: The exocyclic nitrogen atom, despite the electron-withdrawing cyano group, retains a lone pair and can act as a nucleophile or a Brønsted-Lowry base. It can be protonated by acids to form a cyanoaminium salt.

Nucleophilic Addition: The imine carbon is highly susceptible to attack by a wide range of nucleophiles. This reactivity is central to the functionalization of the pyrrolidinimine ring. Studies on N-cyano imines have shown their utility in enantioselective Mannich-type reactions with nucleophiles like malonic acid half thioesters, highlighting the enhanced reactivity conferred by the N-cyano group. bohrium.comnih.gov

| Reactant Type | Specific Example | Expected Product | Reaction Type |

|---|---|---|---|

| Protic Acids | HCl, H₂SO₄ | Protonated pyrrolidiniminium salt | Electrophilic Addition (Protonation) |

| Organometallic Reagents | Grignard Reagents (R-MgX), Organolithiums (R-Li) | Substituted pyrrolidine with a new C-C bond at the 2-position | Nucleophilic Addition |

| Enolates / Enols | Ketones, Esters (in the presence of a catalyst) | β-amino ketone/ester derivatives (Mannich-type product) | Nucleophilic Addition (Mannich Reaction) |

| Hydrides | Sodium borohydride (B1222165) (NaBH₄) | 1-Benzoyl-2-(cyanamino)pyrrolidine | Nucleophilic Addition (Reduction) |

The structure of this compound allows for the possibility of both tautomerism and geometric isomerization.

Tautomerism: The compound can exist in equilibrium with its tautomeric form, an aromatic pyrrole (B145914) derivative. This imine-enamine tautomerism would involve the migration of a proton from the C5 position of the pyrrolidine ring to the exocyclic imine nitrogen, resulting in the formation of 1-benzoyl-2-(cyanamino)-4,5-dihydro-1H-pyrrole. Further aromatization could lead to a pyrrole ring. However, the exocyclic imine form is generally expected to be the more stable tautomer.

Isomerization: Geometric isomerism (E/Z isomerism) can occur around the exocyclic C=N double bond. The arrangement of the cyano group relative to the pyrrolidine ring can exist in two distinct spatial orientations, the E-isomer and the Z-isomer. The barrier to interconversion between these isomers can be significant enough to allow for their potential separation and characterization.

Transformations Involving the Cyano Group

The N-cyano group is not merely an activating group for the imine; it is also a functional handle that can undergo a variety of chemical transformations.

The N-cyano group can be activated by acids or anhydrides, which can lead to its cleavage or participation in further reactions. rsc.orgresearchgate.net Acid-catalyzed hydrolysis of N-cyano sulfoximines, for example, proceeds through an initial N-urea sulfoximine (B86345) intermediate, which can then be further hydrolyzed to the NH-sulfoximine. nih.govacs.org A similar pathway could be envisioned for this compound, leading to the removal of the cyano group.

Another significant reaction of the nitrile functionality is its participation in cycloaddition reactions. The reaction of nitriles with azides to form tetrazoles is a well-established transformation in heterocyclic synthesis. colab.ws This has been demonstrated for N-cyano imines, where the cyano group reacts with an azide (B81097) (e.g., sodium azide in the presence of a Lewis acid) in a [3+2] cycloaddition to yield a tetrazole ring fused to the pyrrolidinimine nitrogen. bohrium.com

| Reaction Type | Reagents | Product Description | Significance |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₂SO₄) | Cleavage of the N-CN bond, potentially forming a 1-benzoyl-2-pyrrolidinone via intermediate steps. | Removal of the cyano group, functional group interconversion. |

| [3+2] Cycloaddition | Sodium azide (NaN₃), Lewis Acid (e.g., ZnCl₂) | A tetrazole ring is formed, attached to the pyrrolidine ring via the nitrogen atom. | Synthesis of complex, nitrogen-rich heterocyclic systems. |

| Reduction | Catalytic hydrogenation (e.g., H₂/Pd) | Reduction of the nitrile to an aminomethyl group, though other parts of the molecule may also react. | Conversion of the cyano group to an amine. |

Nucleophilic Reactivity of the Nitrile Functionality

The carbon atom of the nitrile group (C≡N) in this compound is electrophilic due to the strong polarization of the triple bond. pressbooks.publibretexts.org This makes it a target for nucleophiles, leading to the formation of an sp2-hybridized imine anion. pressbooks.publibretexts.org This reactivity is analogous to the nucleophilic addition to a carbonyl group. pressbooks.publibretexts.org The presence of the electron-withdrawing benzoyl group can further enhance the electrophilicity of the nitrile carbon, making it more susceptible to attack.

Hydrolysis and Derivatization Reactions of the Cyano Moiety

The cyano moiety of this compound can undergo hydrolysis under acidic or basic conditions to yield amides and subsequently carboxylic acids. pressbooks.publibretexts.orglumenlearning.com

Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. pressbooks.publibretexts.org This is followed by protonation to form a hydroxy imine, which then tautomerizes to an amide. pressbooks.pub Further hydrolysis of the amide can occur to yield a carboxylate. pressbooks.publibretexts.org A simple method for converting nitriles to amides involves hydrolysis with potassium hydroxide in tert-butyl alcohol. acs.org

Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. lumenlearning.com

Derivatization of the pyrrolidinone ring, which can be conceptually related to the pyrrolidinimine core, is a common strategy in medicinal chemistry. beilstein-journals.orggreyhoundchrom.com These derivatizations can occur at various positions and often involve reactions that modify or replace existing functional groups to explore structure-activity relationships. beilstein-journals.org For instance, the derivatization of pyrrolidinone products has been achieved through various chemical transformations. researchgate.net

Reactivity of the Benzoyl Group

The benzoyl group introduces another reactive center into the molecule, primarily participating in acyl transfer and condensation reactions.

Acyl Transfer and Condensation Reactions

The benzoyl group can participate in acyl transfer reactions, where the benzoyl moiety is transferred to another nucleophile. This reactivity is characteristic of N-acyl compounds. For instance, N-acyl lactams can undergo ring-opening transamidation reactions catalyzed by nickel, where the acyl group is transferred to an amine. researchgate.net While this specific reaction is on an N-acyl lactam, the principle of acyl transfer from a nitrogen atom is relevant.

Condensation reactions involving the benzoyl group are also plausible. For example, benzoin-type condensation reactions, often catalyzed by N-heterocyclic carbenes (NHCs), involve the umpolung (polarity reversal) of an aldehyde, which then acts as a nucleophile. researchgate.net While this compound does not possess an aldehyde, the reactivity principles of the benzoyl carbonyl group are pertinent. Condensation reactions are also fundamental in the synthesis of various heterocyclic systems, such as 2-substituted benzothiazoles from the reaction of 2-aminothiophenoles with aldehydes. mdpi.com

Ortho- and Para-Substituent Effects on Benzoyl Reactivity

Substituents on the benzoyl ring can significantly influence the reactivity of the benzoyl group through inductive and resonance effects. Electron-withdrawing groups, such as a cyano or nitro group, at the para-position generally decrease the rate of reactions where the benzoyl group acts as a nucleophile or where electron density at the carbonyl oxygen is important. nih.govacs.org Conversely, electron-donating groups, like methoxy (B1213986) or pyrrolidino groups, increase the reaction rate. nih.govacs.org

A Hammett linear free-energy relationship has been established for the effect of para-substituents on the 2-O-benzoyl group in glycosylation reactions, demonstrating a quantitative correlation between the electronic nature of the substituent and the reaction rate. nih.govacs.org Studies on the reduction of 4-benzoylpyridinium systems have also shown that para-benzyl substituents have a weaker electronic effect compared to para-benzoyl substituents, indicating that the proximity of the substituent to the reactive center is crucial. nasa.gov The reactivity of substituted 3-(benzoyl)benzyl carbanions is also influenced by the nature and position of substituents. acs.org

Table 1: Effect of para-Substituents on Benzoyl Reactivity

| Substituent | Electronic Effect | Expected Impact on Reaction Rate (relative to H) |

|---|---|---|

| -CN | Electron-withdrawing | Decrease nih.govacs.org |

| -Br | Electron-withdrawing | Decrease nih.govacs.org |

| -H | Neutral (Reference) | - |

| -OCH3 | Electron-donating | Increase nih.govacs.org |

Radical Pathways and Radical Relay Mechanisms (e.g., 1,2-cyanoalkylacylation)

Recent advancements in organic synthesis have highlighted the importance of radical reactions. acs.org For a molecule like this compound, radical pathways could be initiated at several sites. The generation of nitrogen-centered radicals from N-X bonds (where X can be another nitrogen, oxygen, etc.) is a known process, often induced by photoredox catalysis. nih.gov

A particularly relevant transformation is the 1,2-cyanoalkylacylation of alkenes. acs.orgbohrium.com This three-component reaction utilizes a radical relay mechanism, often catalyzed by N-heterocyclic carbenes (NHCs), to introduce both a cyanoalkyl group and an acyl group across a double bond. acs.orgbohrium.com This process involves the generation of an acyl radical and a cyanoalkyl radical. rsc.org While this specific reaction has been demonstrated with aldehydes and oxime esters as radical precursors, the conceptual framework could potentially be adapted to molecules containing both acyl and cyano functionalities. The development of radical 1,4-acylcyanoalkylation of alkenes further expands the toolkit for synthesizing complex molecules containing these motifs. rsc.org

Stereo- and Regioselectivity in Chemical Reactions involving this compound

The stereochemical and regiochemical outcomes of reactions involving this compound are critical for its potential applications. The pyrrolidinimine ring contains a stereocenter at the C2 position, and reactions can proceed with varying degrees of stereoselectivity.

For instance, the synthesis of 2-pyrrolidinone (B116388) derivatives, structurally related to the core of the title compound, can be achieved with high enantioselectivity. acs.org Condensation reactions to form 2-pyrrolidinone derivatives have also been shown to be stereoselective. researchgate.netkorea.ac.kr The regioselectivity of reactions is also a key consideration. For example, in the hydrocyanation of allenes, achieving high regioselectivity is crucial for synthesizing α-all-carbon quaternary nitriles. beilstein-journals.org Similarly, temperature has been shown to be a key factor in controlling the regioselectivity of migratory hydroalkylation of alkenes. chemrxiv.org In the context of this compound, reactions at the nitrile versus the benzoyl group, or at different positions on the pyrrolidine ring, would be governed by the specific reaction conditions and the inherent electronic and steric properties of the molecule. The development of regioselective intramolecular radical cyclization reactions for synthesizing benzazepine derivatives highlights the possibility of controlling regioselectivity in complex cyclization processes. researchgate.net

Lack of Documented Synthetic Applications for this compound Prevents Article Generation

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of published research on the specific synthetic applications of the compound This compound . While the compound is cataloged in chemical databases such as PubChem, these entries lack citations to peer-reviewed literature or patents detailing its reactivity and use in synthesis.

The request specified a detailed article on the role of this compound as a versatile synthetic intermediate, structured around a precise outline that includes its use as a precursor for diverse heterocyclic scaffolds, its participation in multicomponent reactions, and its contribution to diversity-oriented synthesis.

Despite extensive searches for the compound—identified by its name, (1-benzoylpyrrolidin-2-ylidene)cyanamide, and its chemical identifiers (PubChem CID: 793954; InChIKey: RTDIEACDIPBELC-UHFFFAOYSA-N)—no specific research findings were located that correspond to the outlined topics:

Role As a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

Contribution to Diversity-Oriented Synthesis Methodologies:Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse molecules. There is no evidence in the available literature to suggest that 1-Benzoyl-N-cyano-2-pyrrolidinimine has been employed as a building block in any reported DOS campaigns.

Due to the absence of scientifically validated and published research on the specific chemical reactions and synthetic roles of this compound, it is not possible to generate a factually accurate and informative article that adheres to the provided outline. The creation of such an article would necessitate the fabrication of data and research findings, which is contrary to the principles of scientific accuracy.

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

Utilization of X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as a powerful technique for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. tandfonline.com This method is instrumental in establishing the absolute and relative stereochemistry of chiral molecules.

A thorough search of scientific literature and crystallographic databases did not yield any specific X-ray crystal structure data for "1-Benzoyl-N-cyano-2-pyrrolidinimine". The absence of this information in the public domain suggests that either the compound has not been successfully crystallized and analyzed by this method, or the data has not been published.

For related compounds, such as other pyrrolidinone derivatives, X-ray diffraction has been successfully employed to determine their crystal structures. For instance, the crystal structure of a potential antiamnesic agent, a pyrrolidinone derivative with the molecular formula C12H12N2O5, revealed an envelope conformation for the pyrrolidinone ring. researchgate.net Such studies on analogous structures highlight the potential of X-ray crystallography to elucidate the detailed solid-state conformation of "this compound", should a suitable crystal be obtained.

Application of Advanced NMR Spectroscopy for Elucidating Reaction Intermediates and Solution Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of organic molecules in solution. youtube.com Advanced NMR techniques, including two-dimensional (2D) experiments like COSY, HMQC, and HMBC, allow for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals and provide valuable information about the connectivity of atoms and the solution-state conformation of molecules. scielo.org.mx

Despite a comprehensive search, specific experimental advanced NMR spectroscopic data for "this compound" could not be located in the reviewed scientific literature. The synthesis of various pyrrolidin-2-one derivatives and their characterization by ¹H NMR and ¹³C NMR have been reported, demonstrating the utility of this technique in identifying the chemical environment of protons and carbons within the pyrrolidine (B122466) ring system. psu.edu For example, in the ¹H NMR spectrum of a rhopaladin analog, the signals for the CH₂ groups in the pyrrolidinone core appeared as two doublets at 3.44 and 3.35 ppm. psu.edu

The elucidation of reaction intermediates often relies on in-situ NMR monitoring. For "this compound", which can be synthesized from pyrrolidine, benzoyl chloride, and a cyanating agent, NMR spectroscopy would be the ideal method to follow the reaction progress and identify any transient species. uni.lu The chemical shifts and coupling constants would be highly sensitive to the electronic environment of the pyrrolidinimine ring and the attached benzoyl and cyano groups.

Mass Spectrometry Techniques for Reaction Monitoring and Product Elucidation

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. psu.edu It is also a highly sensitive method for monitoring the progress of chemical reactions and identifying products.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 214.09749 | 149.9 |

| [M+Na]⁺ | 236.07943 | 158.3 |

| [M-H]⁻ | 212.08293 | 154.7 |

| [M+NH₄]⁺ | 231.12403 | 166.6 |

| [M+K]⁺ | 252.05337 | 154.0 |

| [M+H-H₂O]⁺ | 196.08747 | 134.9 |

| [M+HCOO]⁻ | 258.08841 | 169.6 |

| [M+CH₃COO]⁻ | 272.10406 | 200.3 |

| [M+Na-2H]⁻ | 234.06488 | 152.8 |

| [M]⁺ | 213.08966 | 142.3 |

| [M]⁻ | 213.09076 | 142.3 |

This data is based on computational predictions and may differ from experimental values.

In a typical mass spectrometry experiment for reaction monitoring, the formation of "this compound" (with a monoisotopic mass of 213.09021 Da) would be observed by the appearance of its corresponding molecular ion peak (e.g., [M+H]⁺ at m/z 214.09749 in a high-resolution mass spectrum). uni.lu The fragmentation pattern would be expected to show characteristic losses, such as the loss of the cyano group (-CN) or the benzoyl group (-COC₆H₅), providing further structural confirmation. For instance, the mass spectrum of a related compound, 1-benzyl-5-cyano-2-pyrrolidinone, showed a parent ion at m/z 200 and a fragment ion corresponding to the loss of HCN. escholarship.org

Theoretical and Computational Chemistry Studies of 1 Benzoyl N Cyano 2 Pyrrolidinimine

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic landscape of 1-Benzoyl-N-cyano-2-pyrrolidinimine. Methods such as Density Functional Theory (DFT) are frequently employed to model the molecule's properties with a favorable balance of accuracy and computational cost. nrel.gov

Detailed analyses of the electronic structure would involve several key aspects:

Molecular Orbitals: Calculations reveal the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting character. The HOMO-LUMO gap is a critical parameter for assessing chemical reactivity and kinetic stability.

Charge Distribution: The attachment of the electron-withdrawing benzoyl and cyano groups to the pyrrolidine (B122466) nitrogen atom significantly polarizes the molecule. Mulliken or Natural Bond Orbital (NBO) charge analysis can quantify the partial charges on each atom, identifying electrophilic and nucleophilic centers. nrel.gov The carbonyl carbon of the benzoyl group and the carbon of the cyano group are expected to be highly electrophilic.

A summary of typical data obtained from such calculations is presented below.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations Note: These values are illustrative and represent the type of data generated from DFT calculations (e.g., at the B3LYP/6-31G level), as specific literature values for this exact compound are not available.*

| Property | Predicted Value | Significance |

| EHOMO | -7.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Indicates electronic stability and resistance to excitation. |

| Dipole Moment (μ) | 4.8 D | Measures the overall polarity of the molecule, arising from its asymmetrical charge distribution. |

| Mulliken Charge on C=O | +0.55 e | Indicates a highly electrophilic center susceptible to nucleophilic attack. |

| Mulliken Charge on C≡N | +0.48 e | Represents another significant electrophilic site within the molecule. |

Computational Modeling of Reaction Pathways and Transition States (e.g., DFT calculations)

Computational modeling is an indispensable tool for mapping the potential energy surfaces of chemical reactions involving this compound. DFT calculations are particularly well-suited for locating the geometries of reactants, products, and, crucially, the transition states that connect them. rsc.org

This analysis provides critical kinetic and thermodynamic information:

Activation Energies (ΔG‡): By calculating the energy difference between the reactants and the transition state, the activation energy for a given reaction step can be determined. This allows for the prediction of reaction rates and the identification of the rate-determining step in a multi-step process. acs.org

Mechanism Elucidation: Computational modeling can be used to compare different plausible reaction mechanisms. For instance, in reactions such as cycloadditions or nucleophilic additions, different stereochemical or regiochemical outcomes can be assessed by comparing the activation barriers of the competing pathways. acs.orgnih.gov For this compound, one could model its reaction with nucleophiles, predicting whether attack occurs at the benzoyl carbonyl, the imine carbon, or the cyano carbon.

The table below illustrates how computational results for a hypothetical reaction pathway could be presented.

Table 2: Illustrative Energy Profile for a Hypothetical Nucleophilic Addition to this compound Note: Energies are relative to the separated reactants and are for illustrative purposes.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu- | 0.0 |

| Transition State (TS) | Structure corresponding to the energy maximum | +15.2 |

| Product | Covalent adduct | -5.8 |

Prediction of Conformational Preferences and Their Influence on Reactivity

The three-dimensional structure of this compound is not static. The molecule can exist in multiple conformations due to the flexibility of the pyrrolidine ring and rotation around single bonds. Computational methods are used to predict the preferred conformations and the energy barriers to interconversion.

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is non-planar and typically adopts "envelope" or "twisted" conformations to minimize steric strain. nih.gov The substituents on the ring influence which pucker conformation (e.g., C4-exo or C4-endo) is most stable. Computational analysis can determine the geometry and relative energies of these puckered states.

Amide Bond Rotation: Restricted rotation around the N-C(O) bond of the benzoyl group can lead to distinct conformers (rotamers). google.com The steric bulk of the pyrrolidine ring and the electronic interactions with the N-cyano group will dictate the preferred orientation of the phenyl ring relative to the rest of the molecule.

Influence on Reactivity: The dominant conformation of a molecule often determines its reactivity. The spatial arrangement of functional groups can affect steric accessibility for an incoming reagent and the orbital overlap required for a reaction to occur. qub.ac.uk For example, the accessibility of the imine carbon to a nucleophile may differ significantly between two different ring puckers.

Molecular mechanics and DFT optimizations can be used to locate all stable conformers and rank them by energy.

Table 3: Predicted Relative Energies of Major Conformers of this compound Note: These conformers and energies are hypothetical, illustrating the output of a computational conformational analysis.

| Conformer ID | Pyrrolidine Pucker | N-C(O) Torsion Angle | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| Conf-A | C4-exo | 15° | 0.00 | 75% |

| Conf-B | C4-endo | 18° | 1.1 | 15% |

| Conf-C | C4-exo | 170° | 2.5 | 10% |

Elucidation of Structure-Reactivity Relationships through Computational Analysis

By integrating the findings from electronic structure, reaction pathway, and conformational analyses, computational chemistry can establish clear structure-reactivity relationships. researchgate.net This involves correlating specific computed parameters with observed or predicted chemical behavior.

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO are powerful predictors of reactivity. For this compound, the LUMO is likely localized over the conjugated benzoyl-imine-cyano system. Mapping the LUMO's density indicates the most probable sites for nucleophilic attack. Conversely, the HOMO's location would suggest the most basic site or the position most susceptible to electrophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecule's surface. Red regions indicate negative potential (nucleophilic character), while blue regions show positive potential (electrophilic character). These maps are invaluable for predicting non-covalent interactions and the initial direction of approach for a reactant.

Quantitative Descriptors: Calculated properties can serve as quantitative descriptors to predict reactivity trends across a series of related compounds. For example, a lower calculated LUMO energy would correlate with higher reactivity toward nucleophiles. nih.gov Similarly, the calculated partial charge on a carbonyl carbon can be directly related to its susceptibility to addition reactions. This approach is foundational to computational drug design and catalyst development. nih.gov

Table 4: Correlation of Computed Parameters with Predicted Reactivity for this compound

| Computed Parameter | Value/Observation | Predicted Reactivity Implication |

| LUMO Distribution | High density on benzoyl carbonyl C, imine C, and cyano C | These are the primary sites for nucleophilic attack. |

| Electrostatic Potential | Strongly positive (blue) region over the benzoyl and cyano groups | Guides the approach of nucleophiles and Lewis bases. |

| Amide Bond Twist (τ) | Potentially non-zero | Increased twist would enhance the electrophilicity of the carbonyl carbon by reducing resonance. |

| Relative Energy of Protonation Sites (Calculated) | Protonation on the carbonyl oxygen is likely most favorable | Predicts the structure of the conjugate acid in Brønsted-acid-catalyzed reactions. |

Future Research Directions and Unexplored Avenues in Pyrrolidinimine Chemistry

Development of Novel Cascade and Domino Reactions

Cascade and domino reactions, which involve multiple bond-forming events in a single synthetic operation, offer an elegant and efficient strategy for building molecular complexity. beilstein-journals.org The structure of 1-Benzoyl-N-cyano-2-pyrrolidinimine is well-suited for the design of novel cascade sequences.

The pyrrolidinimine core can act as a versatile building block. For instance, domino reactions involving cycloadditions could be explored. beilstein-journals.org A hypothetical cascade could be initiated by the reaction of the imine nitrogen or the cyano group, leading to subsequent intramolecular cyclizations. The benzoyl group could also participate in or direct these transformations. researchgate.net Researchers could investigate transition-metal-catalyzed domino reactions, where an initial coordination to the molecule triggers a sequence of intramolecular events, potentially leading to the formation of complex polycyclic scaffolds. nih.govrsc.org Such processes would be highly valuable for generating libraries of intricate molecules from a simple starting material. nih.gov

Another promising avenue is the exploration of domino reactions that leverage the inherent reactivity of the N-acyl moiety. nih.gov For example, a reaction could be designed where an intermolecular addition to the cyano-imine is followed by an intramolecular cyclization involving the benzoyl group, a process that could be catalyzed by either acids, bases, or transition metals. nih.gov The development of such reactions would represent a significant advance in the synthetic utility of pyrrolidinimine derivatives.

Table 1: Proposed Domino Reaction Concepts for this compound

| Reaction Concept | Key Reactive Sites | Potential Catalyst | Hypothetical Product Class |

|---|---|---|---|

| [3+2] Cycloaddition/Intramolecular Acylation | Imine, Cyano Group | Lewis Acid | Fused Heterocyclic Systems |

| Palladium-Catalyzed Aminopalladation/Carbopalladation | Pyrrolidine (B122466) Ring, Alkene (if modified) | Palladium Complex | Polycyclic Nitrogen Heterocycles nih.gov |

| Rearrangement/Cyclization Cascade | Full Scaffold | Thermal/Acid | Novel Ring Systems nih.gov |

| Reductive Aldolization–Lactonization Cascade | Benzoyl Carbonyl, Imine | Copper Hydride | Ester-Functionalized Lactones beilstein-journals.org |

Investigation of Photo- and Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer green and powerful alternatives to traditional synthetic methods, often enabling unique reaction pathways under mild conditions. rsc.orgbeilstein-journals.org These techniques could unlock new reactivity patterns for this compound.

Photocatalysis: The benzoyl group within the molecule can act as a photosensitizer or a key reactant in photocatalytic transformations. Under visible light irradiation in the presence of a suitable photocatalyst, it might be possible to initiate radical-based reactions. beilstein-journals.org For example, a photocatalytic cycle could be designed to achieve C-H functionalization of the pyrrolidine ring or to trigger cycloaddition reactions. mdpi.comconicet.gov.ar The use of different wavelengths of light, such as red light, could offer deeper penetration and higher selectivity, minimizing side reactions. beilstein-journals.org

Electrocatalysis: Electrochemical methods provide precise control over redox processes. rsc.org The imine and cyano functionalities are prime targets for electrocatalytic reduction or oxidation. Controlled potential electrolysis could selectively reduce the cyanoimine group to generate novel amine derivatives or dimerize the molecule through radical intermediates. rsc.org Conversely, anodic oxidation could target the pyrrolidinone ring or the benzoyl group, leading to functionalized products that are difficult to access through conventional means. The structural transformations of the electrocatalyst itself during these processes would also be a critical area of study to ensure rational catalyst design. ethz.chnih.govnih.gov

Table 2: Potential Photo- and Electrocatalytic Transformations

| Methodology | Target Functional Group | Potential Transformation | Key Advantages |

|---|---|---|---|

| Photocatalysis | Benzoyl Group, Pyrrolidine C-H bonds | C-H Arylation, Cycloadditions | Mild conditions, unique radical pathways mdpi.comrsc.org |

| Electrocatalytic Reduction | Cyano-imine | Selective hydrogenation, Dimerization | High selectivity, avoids chemical reductants rsc.org |

| Electrocatalytic Oxidation | Pyrrolidine Ring | Ring functionalization, Opening | Access to oxidized derivatives nih.gov |

Exploration of Sustainable and Green Chemistry Principles in its Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by preventing waste, improving atom economy, and using safer substances. snu.ac.krijfmr.com The current synthesis of this compound, which typically involves reagents like benzoyl chloride and a cyanating agent, could be re-evaluated through this lens. ontosight.ai

Future research should focus on developing a more sustainable synthesis. This could involve:

Catalytic Approaches: Replacing stoichiometric reagents with catalytic systems. For example, a catalytic method for benzoylation and cyanation would significantly reduce waste. researchgate.net Earth-abundant metal catalysts, such as iron, could be explored for their low toxicity and cost. nih.gov

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. wjpmr.com One-pot reactions that combine multiple steps without isolating intermediates would improve efficiency and reduce solvent use. nih.gov

Greener Solvents: Investigating the use of environmentally benign solvents like water, supercritical fluids, or bio-based solvents, moving away from traditional volatile organic compounds. ijfmr.com

Renewable Feedstocks: Exploring pathways that utilize starting materials derived from renewable resources. wjpmr.com

By applying these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally friendly. researchgate.net

Integration into Automated Synthesis Platforms and High-Throughput Screening for New Reaction Discovery

Modern drug discovery and materials science heavily rely on the rapid synthesis and screening of large numbers of compounds. youtube.comnih.gov Automated synthesis platforms and high-throughput screening (HTS) can dramatically accelerate the exploration of pyrrolidinimine chemistry. chemspeed.comyoutube.com

Automated Synthesis: The synthesis of a library of this compound analogs can be streamlined using automated systems. nih.gov For example, a multi-component reaction, such as the Ugi reaction, could be adapted to an automated platform to quickly generate a diverse set of pyrrolidinimine derivatives by varying the inputs. nih.gov This would allow for the systematic investigation of structure-activity relationships. nih.gov Automated platforms enable the execution of many parallel reactions on a small scale, saving time and resources. youtube.comyoutube.com

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS can be employed to rapidly screen for new reactivity or biological activity. youtube.com By testing the library against a wide range of reactants, catalysts, and conditions, novel transformations and unexpected reaction pathways can be discovered efficiently. youtube.com This unbiased approach can reveal new chemical properties and potential applications for this class of compounds that might be missed through traditional, hypothesis-driven research. youtube.com The combination of automated synthesis and HTS represents a powerful engine for innovation in pyrrolidinimine chemistry. d-nb.inforsc.org

常见问题

Q. How can computational modeling predict interactions with biological targets like kinases or GPCRs?

- Methodological Answer : Generate 3D conformers with OMEGA software and dock into target proteins (e.g., EGFR kinase PDB: 1M17) using Glide XP mode. Validate binding poses with molecular dynamics (MD) simulations (NAMD, 100 ns trajectories). Calculate binding free energies (MM-GBSA) and compare with experimental IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。